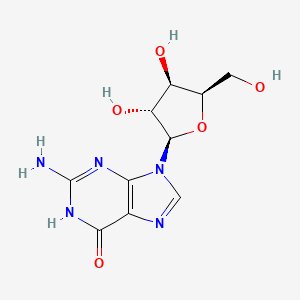
2-(氰基甲基)-4-甲氧基苯并咪唑
描述
2-(Cyanomethyl)-4-methoxybenzimidazole (CMMB) is an important chemical compound used in a variety of scientific research applications. It is a member of the benzimidazole family and is often used in the synthesis of other compounds. CMMB has been studied for its biochemical and physiological effects, and its use in lab experiments has been explored.
科学研究应用
合成和中间体应用
2-(氰基甲基)-4-甲氧基苯并咪唑和相关的苯并咪唑衍生物由于其在化学合成和潜在生物活性方面的广泛应用而成为广泛研究的主题。这些化合物作为各种功能分子的合成中的关键中间体,包括药物、农用化学品、染料、香水和化妆品。一项值得注意的应用是受保护的 5-羟甲基-2-氰基甲基苯并咪唑的合成,已被强调为生成新的功能实体的有用中间体 (Katsuyama & Kubo, 2007).
生物活性与分子研究
对苯并咪唑衍生物的生物活性的研究在各个领域显示出了有希望的结果。一些衍生物已被研究其对疾病进展至关重要的转录因子和酶的抑制活性,为药物开发提供了潜在的途径。例如,已经设计并合成了新的 2-苄基苯并咪唑类似物,在细胞测定中显示出对 LPS 诱导的 NF-κB 抑制的显着体外活性,表明它们在炎症和癌症中的治疗潜力 (Boggu et al., 2017).
抗菌和抗真菌应用
已经探索了苯并咪唑衍生物的抗菌和抗真菌特性,一些化合物对病原体表现出显着的活性。例如,锚定有 5-甲氧基苯并咪唑硫代甲醇 (MBITM) 的银纳米粒子已被研究其对革兰氏阳性和革兰氏阴性细菌的增强抗菌作用,展示了苯并咪唑衍生物在开发新型抗菌剂中的潜力 (Alheety et al., 2019).
农业应用
在农业中,苯并咪唑衍生物如多菌灵已被用于纳米颗粒制剂中,用于杀菌剂的缓释,提高了真菌病害的预防和控制效率,同时降低了环境毒性。这些先进的载体系统为提高农用化学品的递送和功效提供了有希望的方法 (Campos et al., 2015).
安全和危害
The safety data sheet of a similar compound, 2-(Cyanomethyl)benzimidazole, indicates that it is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity - single exposure (respiratory tract irritation) .
作用机制
Target of Action
Benzimidazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors involved in various cellular processes .
Mode of Action
It’s worth noting that benzimidazole derivatives have been reported to participate in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Benzimidazole derivatives have been associated with a variety of biochemical pathways, including those involved in cell division, intracellular transport, and cell shape maintenance .
Pharmacokinetics
It’s worth noting that benzimidazole derivatives, in general, have been reported to have high oral bioavailability and short plasma half-life . These properties suggest that 2-(Cyanomethyl)-4-methoxybenzimidazole may also exhibit similar pharmacokinetic characteristics.
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, including antiviral, antibacterial, anticancer, antifungal, and anti-hiv activities .
Action Environment
It’s worth noting that the efficacy of benzimidazole derivatives in sm coupling reactions is influenced by the reaction conditions, including the stability of the organoboron reagents and their rapid transmetalation with palladium (ii) complexes .
生化分析
Biochemical Properties
2-(Cyanomethyl)-4-methoxybenzimidazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 2-(Cyanomethyl)-4-methoxybenzimidazole can bind to DNA, potentially affecting gene expression and cellular processes .
Cellular Effects
The effects of 2-(Cyanomethyl)-4-methoxybenzimidazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 2-(Cyanomethyl)-4-methoxybenzimidazole can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, 2-(Cyanomethyl)-4-methoxybenzimidazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, 2-(Cyanomethyl)-4-methoxybenzimidazole can modulate gene expression by interacting with transcription factors or directly binding to DNA .
Temporal Effects in Laboratory Settings
The effects of 2-(Cyanomethyl)-4-methoxybenzimidazole change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(Cyanomethyl)-4-methoxybenzimidazole remains stable under standard laboratory conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-(Cyanomethyl)-4-methoxybenzimidazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as mild enzyme inhibition or slight modulation of gene expression . At higher doses, it can cause toxic or adverse effects, including significant enzyme inhibition, disruption of cellular processes, and potential cytotoxicity . Threshold effects are often observed, where a specific dosage level triggers a marked change in the compound’s impact on biological systems .
Metabolic Pathways
2-(Cyanomethyl)-4-methoxybenzimidazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites . These metabolic processes can affect the compound’s activity and toxicity. Additionally, 2-(Cyanomethyl)-4-methoxybenzimidazole can influence metabolic flux and metabolite levels, potentially altering the balance of metabolic pathways in which it participates .
属性
IUPAC Name |
2-(4-methoxy-1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-14-8-4-2-3-7-10(8)13-9(12-7)5-6-11/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVMVNRIJSTIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271059 | |
| Record name | 7-Methoxy-1H-benzimidazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317817-41-7 | |
| Record name | 7-Methoxy-1H-benzimidazole-2-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317817-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1H-benzimidazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















